molecular formula C22H20F2N2O5S2 B6578007 5-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzene-1-sulfonamide CAS No. 1172034-36-4

5-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzene-1-sulfonamide

Número de catálogo: B6578007
Número CAS: 1172034-36-4
Peso molecular: 494.5 g/mol
Clave InChI: DQGBMGDMBJVOQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a 4-fluorobenzenesulfonyl group and at position 7 with a 5-fluoro-2-methoxybenzenesulfonamide moiety. The structure combines fluorinated aromatic systems and sulfonamide linkages, which are common in medicinal chemistry for enhancing metabolic stability and target binding .

Propiedades

IUPAC Name

5-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O5S2/c1-31-21-11-7-17(24)13-22(21)32(27,28)25-18-8-4-15-3-2-12-26(20(15)14-18)33(29,30)19-9-5-16(23)6-10-19/h4-11,13-14,25H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGBMGDMBJVOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()

  • Core Structure: Tetrahydroisoquinoline (vs. tetrahydroquinoline in the target compound).
  • Substituents :
    • Position 2 : Trifluoroacetyl group (electron-withdrawing, increases lipophilicity).
    • Position 6 : Sulfonamide linked to a cyclopropylethyl-fluorophenyl group (bulky, hydrophobic).
  • Synthesis : Scalable to 100 g, involving bromo intermediates and sulfonyl chlorides .
  • Implications : The trifluoroacetyl group may enhance metabolic stability compared to the target’s fluorobenzenesulfonyl group, while the cyclopropylethyl substituent introduces steric hindrance absent in the target.

(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide ()

  • Core Structure: Benzenesulfonamide with an oxadiazole heterocycle (vs. tetrahydroquinoline in the target).
  • Substituents :
    • Position 1 : 4-Chlorobenzylsulfanyl group (increases lipophilicity and steric bulk).
    • Position 4 : Methyl group (modest electron-donating effect).
  • Implications : The chloro substituent may enhance membrane permeability relative to the target’s methoxy group, but the absence of fluorine could reduce metabolic stability.

Structural and Functional Data Table

Property Target Compound Compound Compound
Core Structure 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroisoquinoline Benzenesulfonamide with oxadiazole
Key Substituents 1: 4-Fluorobenzenesulfonyl; 7: 5-Fluoro-2-methoxy 2: Trifluoroacetyl; 6: Cyclopropylethyl-fluorophenyl 1: 4-Chlorobenzylsulfanyl; 4: Methyl
Molecular Weight (g/mol) ~492 (estimated) ~463 (estimated) ~438 (estimated)
Lipophilicity (LogP) High (fluorine, sulfonamide) Very High (trifluoroacetyl, cyclopropylethyl) Moderate (chlorobenzyl, oxadiazole)
Synthetic Scalability Likely feasible (analogous to ) Demonstrated (100 g scale) Not reported
Potential Bioactivity Enzyme inhibition (inferred from sulfonamide role) Acyl CoA monoacylglycerol acyltransferase 2 inhibitor Unreported (oxadiazole suggests kinase inhibition)

Research Findings and Implications

  • Electronic Effects : The target’s fluorobenzenesulfonyl group balances electron withdrawal and metabolic stability, whereas ’s trifluoroacetyl group may overly increase lipophilicity, risking off-target interactions .
  • Steric Considerations : ’s cyclopropylethyl group could hinder target binding compared to the target’s smaller methoxy substituent.
  • Heterocyclic Influence: ’s oxadiazole core offers rigidity but lacks the tetrahydroquinoline scaffold’s conformational flexibility, which is critical for binding certain enzymes .

Notes

  • Further experimental studies (e.g., enzymatic assays, pharmacokinetic profiling) are required to validate hypotheses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.